2-[(4-Bromophenyl)sulfonyl]quinoxaline
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Overview
Description
2-[(4-Bromophenyl)sulfonyl]quinoxaline is a chemical compound with the molecular formula C14H9BrN2O2S. It is a quinoxaline derivative, characterized by the presence of a bromophenylsulfonyl group attached to the quinoxaline ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Bromophenyl)sulfonyl]quinoxaline typically involves the reaction of 4-bromobenzenesulfonyl chloride with quinoxaline under specific conditions. One common method involves the use of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction is carried out at room temperature, leading to the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
2-[(4-Bromophenyl)sulfonyl]quinoxaline can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The quinoxaline ring can participate in redox reactions, altering its oxidation state.
Coupling Reactions: The compound can be involved in Suzuki-Miyaura coupling reactions, forming new carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.
Oxidation and Reduction Reactions: Reagents like hydrogen peroxide or sodium borohydride can be used.
Coupling Reactions: Palladium catalysts and boronic acids are commonly employed in Suzuki-Miyaura coupling reactions.
Major Products Formed
Substitution Reactions: Products include derivatives with different substituents replacing the bromine atom.
Oxidation and Reduction Reactions: Products include various oxidized or reduced forms of the quinoxaline ring.
Coupling Reactions: Products include new biaryl compounds formed through carbon-carbon bond formation.
Scientific Research Applications
2-[(4-Bromophenyl)sulfonyl]quinoxaline has several scientific research applications:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the synthesis of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-[(4-Bromophenyl)sulfonyl]quinoxaline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The sulfonyl group can enhance the compound’s ability to form hydrogen bonds, influencing its binding affinity and specificity. The bromine atom can also participate in halogen bonding, further affecting the compound’s interactions with biological targets.
Comparison with Similar Compounds
Similar Compounds
- 2-[(4-Chlorophenyl)sulfonyl]quinoxaline
- 2-[(4-Methylphenyl)sulfonyl]quinoxaline
- 2-[(4-Nitrophenyl)sulfonyl]quinoxaline
Uniqueness
2-[(4-Bromophenyl)sulfonyl]quinoxaline is unique due to the presence of the bromine atom, which can participate in specific interactions such as halogen bonding. This can influence the compound’s reactivity and binding properties, making it distinct from its analogs with different substituents .
Properties
IUPAC Name |
2-(4-bromophenyl)sulfonylquinoxaline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9BrN2O2S/c15-10-5-7-11(8-6-10)20(18,19)14-9-16-12-3-1-2-4-13(12)17-14/h1-9H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIYOOJWODFLYKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CC(=N2)S(=O)(=O)C3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9BrN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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